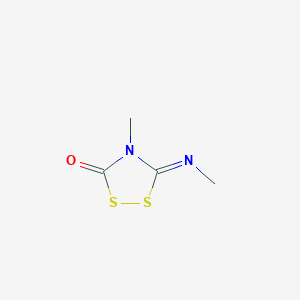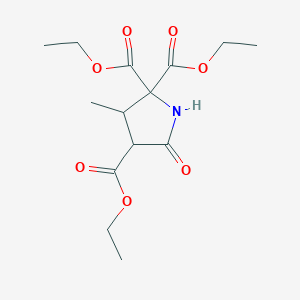
Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate is a chemical compound with the molecular formula C14H21NO7 It is known for its unique structure, which includes a pyrrolidine ring substituted with multiple ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate typically involves the reaction of ethyl acetoacetate with ethyl cyanoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as distillation and recrystallization are used to obtain the final product with high purity.
化学反应分析
Types of Reactions
Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active intermediates that participate in various biochemical reactions. The pyrrolidine ring structure allows for binding to specific enzymes and receptors, influencing their activity and function.
相似化合物的比较
Similar Compounds
Triethyl 2,2,4-tricarboxylate: Similar structure but lacks the methyl and oxo groups.
Diethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate: Similar but with fewer ester groups.
Ethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate: Similar but with only one ester group.
Uniqueness
Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate is unique due to its specific substitution pattern and the presence of multiple ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
2351-91-9 |
|---|---|
分子式 |
C14H21NO7 |
分子量 |
315.32 g/mol |
IUPAC 名称 |
triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate |
InChI |
InChI=1S/C14H21NO7/c1-5-20-11(17)9-8(4)14(15-10(9)16,12(18)21-6-2)13(19)22-7-3/h8-9H,5-7H2,1-4H3,(H,15,16) |
InChI 键 |
NCPGLLDYONACKW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(C(NC1=O)(C(=O)OCC)C(=O)OCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)
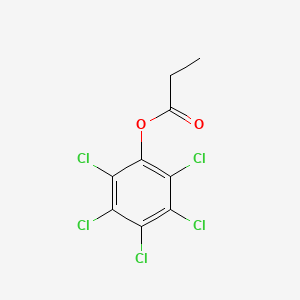


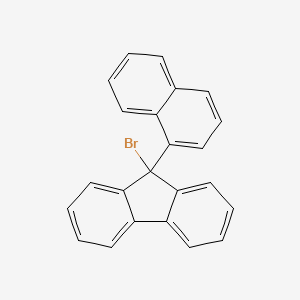
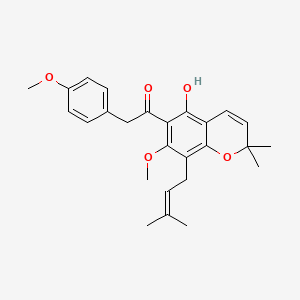
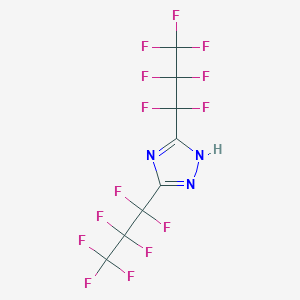
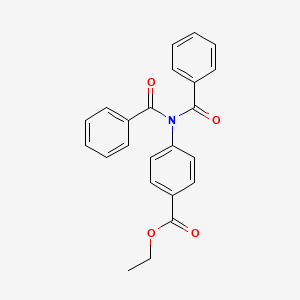

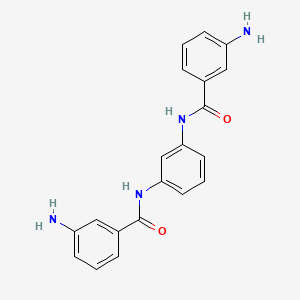

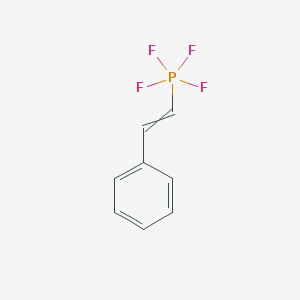
![2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester](/img/structure/B14743310.png)
